3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-7-6(8(11)12)2-5(9)3-10-7/h2-3H,4H2,1H3 |
InChI Key |
XKJLIENNYQHTQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-2-methylpyridine with an appropriate cyclizing agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pyrrole and pyridine rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the methyl group, which can affect its reactivity and biological activity.
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom, which can influence its ability to participate in halogen bonding.
3-Bromo-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the methyl group and has a different substitution pattern, affecting its chemical properties.
Uniqueness
3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of both bromine and methyl groups, which enhance its versatility in chemical reactions and its potential as a pharmacophore in medicinal chemistry.
Biological Activity
3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 227.06 g/mol
- CAS Number : 2097499-16-4
Synthesis
The synthesis of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step reactions starting from simpler pyridine derivatives. Various methods have been explored to optimize yield and purity, including modifications to reaction conditions and the use of different catalysts.
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives of this compound have shown potent inhibition against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | CDK2 | 0.36 | |
| 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | CDK9 | 1.8 |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest that it may act on pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study demonstrated that 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one significantly reduced cell proliferation in cancer cell lines through apoptosis induction.
- Animal Models : In vivo experiments using rodent models showed that administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
